7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid
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Overview
Description
7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid (DHA). It is part of the resolvin family, which plays a crucial role in resolving inflammation and promoting tissue repair . This compound is known for its potent anti-inflammatory and pro-resolving properties, making it a significant focus of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid involves the sequential oxygenation of DHA by lipoxygenase enzymes. The process typically starts with the action of 15-lipoxygenase (15-LOX) followed by 5-lipoxygenase (5-LOX), leading to the formation of the compound . The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant lipoxygenase enzymes. The process is optimized to maximize yield and purity, often employing advanced chromatography techniques for purification .
Chemical Reactions Analysis
Types of Reactions
7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives and epoxides, which contribute to the compound’s biological activity .
Scientific Research Applications
7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: The compound is studied for its role in cell signaling and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders.
Industry: The compound is used in the development of anti-inflammatory drugs and dietary supplements.
Mechanism of Action
The mechanism of action of 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid involves its interaction with specific receptors on immune cells. It binds to G-protein-coupled receptors (GPCRs) such as ALX/FPR2, leading to the activation of anti-inflammatory signaling pathways. This results in the inhibition of pro-inflammatory cytokine production and the promotion of tissue repair .
Comparison with Similar Compounds
Similar Compounds
7S,8R,17S-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid (Resolvin D1): Similar in structure but with a different stereochemistry at the 17th position.
10S,17S-Dihydroxy-4Z,7Z,11E,13Z,15E,19Z-docosahexaenoic acid (Protectin D1): Another DHA-derived mediator with distinct biological functions.
Uniqueness
7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E19Z-docosahexaenoic acid is unique due to its specific stereochemistry, which confers distinct biological activities. Its ability to resist rapid inactivation by eicosanoid oxidoreductases makes it particularly effective in resolving inflammation .
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4Z,8R,9Z,11Z,13E,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4+,7-5-,9-3-,12-8-,15-10+,16-11-/t19-,20-,21?/m1/s1 |
InChI Key |
OIWTWACQMDFHJG-ZBRGZSTRSA-N |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C/C=C\C=C/[C@H](C(C/C=C\CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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